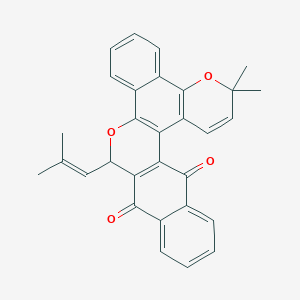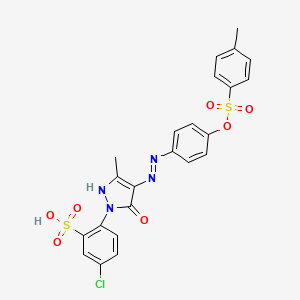
2-(Trifluoromethyl)quinoline
概述
描述
2-(Trifluoromethyl)quinoline is an organic compound that belongs to the class of fluorinated quinolines. The quinoline ring system, which is the core structure of this compound, is known for its widespread occurrence in nature and its significant biological activities. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique properties to the compound .
作用机制
Target of Action
Quinoline-based compounds, in general, have been known to target various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the target’s function . For instance, some quinoline-based compounds inhibit enzyme activity, leading to their antibacterial, antineoplastic, and antiviral effects .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
Quinoline-based compounds are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
生化分析
Biochemical Properties
2-(Trifluoromethyl)quinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic pathways. For instance, it can inhibit the activity of purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby hindering their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase reactive oxygen species production and lipid peroxidation in certain cell types . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic and stress response pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, its interaction with lactate dehydrogenase can alter the balance of lactate and pyruvate, impacting cellular energy metabolism. Additionally, this compound can influence the activity of enzymes involved in oxidative stress response, further affecting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can interact with nuclear proteins, affecting gene expression and transcriptional regulation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline can be achieved through various methods. One common approach involves the cyclization of anthranilaldehyde compounds with ethyl trifluoroacetoacetate in the presence of a catalyst. This reaction is typically carried out in a solvent such as ethanol at elevated temperatures . Another method involves the trifluoromethylation of quinoline derivatives using reagents like ClCF2CO2Me, CuI, and KF under reflux conditions in dimethylformamide .
Industrial Production Methods: Industrial production of this compound often employs green synthesis techniques to minimize environmental impact. For instance, a metal-free catalyst can be used in the cyclization of β-keto esters or 1,3-diketones with substituted o-amino-benzaldehydes in ethanol. This method is advantageous due to its operational simplicity, broad substrate scope, and good functional-group compatibility .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be displaced by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Cyclocondensation Reactions: These reactions involve the formation of new ring structures by the condensation of the quinoline ring with other compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like tetrahydrofuran.
Cyclocondensation Reactions: Bases like sodium ethoxide in ethanol or other suitable solvents.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activities and unique chemical properties .
科学研究应用
2-(Trifluoromethyl)quinoline has a wide range of applications in scientific research:
相似化合物的比较
- 4-Trifluoromethyl-2-anilinoquinoline
- 4,7-Dichloro-2-(trifluoromethyl)quinoline
- 2-Propyl-3-(trifluoromethyl)quinoline
Comparison: 2-(Trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits higher stability and enhanced biological activity. The trifluoromethyl group at the 2-position of the quinoline ring significantly influences its reactivity and interaction with biological targets .
属性
IUPAC Name |
2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSRICFIQLVSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380663 | |
| Record name | 2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347-42-2 | |
| Record name | 2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)
![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)
![N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B1226451.png)
![4-[[2-(3-Ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1226452.png)
![2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B1226453.png)
![2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1226456.png)
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-oxo-1-[(phenylmethyl)amino]propan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226457.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B1226459.png)

![8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B1226462.png)
![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)
![2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1226464.png)

![4-Tert-butylbenzoic acid [2-[(2-methoxy-3-dibenzofuranyl)amino]-2-oxoethyl] ester](/img/structure/B1226471.png)
